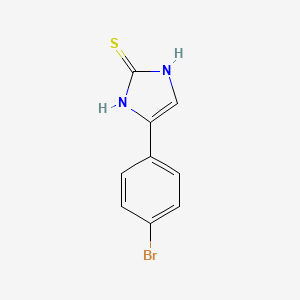

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives It features a bromophenyl group attached to the imidazole ring, which is further substituted with a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Bromination: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.

Thiol Substitution: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Types of Reactions:

Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Phenyl Derivatives: Formed from the reduction of the bromophenyl group.

Substituted Imidazoles: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules through various coupling reactions.

Mécanisme D'action

The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Bromo-phenyl-imidazole: Lacks the thiol group, which affects its reactivity and applications.

4-(4-Chloro-phenyl)-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties.

4-(4-Methyl-phenyl)-1H-imidazole-2-thiol: Contains a methyl group instead of bromine, resulting in different steric and electronic effects.

Uniqueness: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both the bromophenyl and thiol groups, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, while the thiol group provides a site for covalent modification and redox reactions.

Activité Biologique

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The structural features of this compound, particularly the imidazole ring and thiol group, contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a bromophenyl substituent, which enhances its biological activity through increased hydrophobic interactions with target proteins.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of imidazole derivatives. For instance, derivatives similar to this compound have been shown to exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium abscessus. A recent study highlighted the effectiveness of benzenesulfonamide-bearing imidazole derivatives against mycobacterial infections, suggesting that similar compounds could serve as potential antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium abscessus | TBD |

| Benzenesulfonamide Imidazole Derivative | Mycobacterium tuberculosis | 0.5 µg/mL |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain benzo[4,5]imidazo[2,1-b]thiazole derivatives exhibited potent antitumor activity against human cancer cell lines by inhibiting EGFR kinase activity . This suggests that this compound may also possess similar anticancer properties.

Case Study: EGFR Inhibition

A study involving imidazole derivatives showed that compounds targeting EGFR could inhibit cell proliferation in HeLa cells significantly. The most effective compounds achieved over 80% inhibition at low concentrations . This finding supports the hypothesis that this compound could be developed as an EGFR inhibitor.

Enzyme Inhibition

The mechanism of action for many imidazole-based compounds involves the inhibition of specific enzymes. For instance, studies have indicated that imidazole derivatives can effectively inhibit indoleamine 2,3-dioxygenase (IDO), an important target in cancer therapy due to its role in immune suppression . The binding interactions between imidazoles and IDO suggest that this compound may also interact with similar enzyme targets.

Table 2: Enzyme Inhibition by Imidazole Derivatives

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| This compound | Indoleamine 2,3-dioxygenase (IDO) | TBD |

| 4-Phenyl-Imidazole | IDO | ~70% |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol-reactive sites on proteins. The thiol group can participate in redox reactions, while the bromophenyl moiety enhances binding affinity to hydrophobic pockets in target proteins .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHSGVUEJWOYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360671 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-86-2 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.